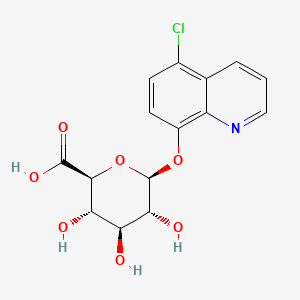

5-Chloro-8-hydroxyquinoline Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-8-hydroxyquinoline Glucuronide is a chemical compound derived from 5-Chloro-8-hydroxyquinoline. It is a glucuronide conjugate, meaning it is formed by the attachment of glucuronic acid to 5-Chloro-8-hydroxyquinoline. This compound is of interest due to its potential biological activities and its role as a metabolite in drug metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-hydroxyquinoline Glucuronide typically involves the glucuronidation of 5-Chloro-8-hydroxyquinoline. This process can be achieved through enzymatic or chemical methods. In the enzymatic method, glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to 5-Chloro-8-hydroxyquinoline. The chemical method involves the use of glucuronic acid derivatives and appropriate catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and advanced bioreactors. The chemical synthesis route can also be scaled up for industrial production, with careful control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-hydroxyquinoline Glucuronide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroquinone derivatives.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

5-Chloro-8-hydroxyquinoline Glucuronide has several scientific research applications:

Chemistry: Used as a model compound in studies of glucuronidation and drug metabolism.

Biology: Investigated for its role in cellular processes and as a potential biomarker for certain diseases.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of analytical methods for detecting drug metabolites

Mechanism of Action

The mechanism of action of 5-Chloro-8-hydroxyquinoline Glucuronide involves its interaction with various molecular targets. It can bind to metal ions, forming complexes that may inhibit enzymatic activities. This compound may also interfere with cellular processes by modulating the activity of enzymes involved in glucuronidation and other metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

- 5,7-Dichloro-8-hydroxyquinoline Glucuronide

- 8-Hydroxyquinoline Glucuronide

- 5-Chloro-8-hydroxyquinoline

Uniqueness

5-Chloro-8-hydroxyquinoline Glucuronide is unique due to its specific glucuronide conjugation, which influences its solubility, stability, and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and therapeutic applications .

Biological Activity

5-Chloro-8-hydroxyquinoline glucuronide (5-Cl-8-HQG) is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article explores the biological activity of 5-Cl-8-HQG, focusing on its antimicrobial, anticancer, and antiviral properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chloro group at the 5-position and a glucuronide moiety. The molecular formula is C14H12ClN1O7 with a molecular weight of approximately 355.73 g/mol. Its structure enhances its solubility and bioavailability compared to its parent compound, 8-hydroxyquinoline.

Antimicrobial Activity

5-Cl-8-HQG exhibits broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that it has significant inhibitory effects against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Klebsiella pneumoniae | 0.125 mg/mL |

| Pseudomonas aeruginosa | 0.250 mg/mL |

The mechanism of action involves the disruption of bacterial cell membrane integrity and inhibition of essential cellular processes, making it a promising candidate for treating antibiotic-resistant infections .

Anticancer Activity

Research indicates that 5-Cl-8-HQG possesses anticancer properties, particularly against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Case Study: Breast Cancer Cells

In a study examining the effects of 5-Cl-8-HQG on MCF-7 breast cancer cells, it was found that:

- IC50 Value : The half-maximal inhibitory concentration (IC50) was determined to be approximately 10 µM.

- Mechanism : The compound triggered mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in cell death.

Antiviral Activity

The antiviral potential of 5-Cl-8-HQG has been explored with respect to several viral pathogens. Notably, it has shown efficacy against the dengue virus and other RNA viruses.

Study Findings:

- Dengue Virus Inhibition : In vitro studies revealed that 5-Cl-8-HQG significantly reduced viral replication with an IC50 value of 15 µM.

- Mechanism : The compound appears to interfere with viral entry into host cells and disrupts viral RNA synthesis.

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(5-chloroquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO7/c16-7-3-4-8(9-6(7)2-1-5-17-9)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-5,10-13,15,18-20H,(H,21,22)/t10-,11-,12+,13-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGDKVCRDHCKOY-DKBOKBLXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=CC(=C2N=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65851-39-0 |

Source

|

| Record name | 5-Chloro-8-hydroxyquinoline beta-D-glucuronide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.